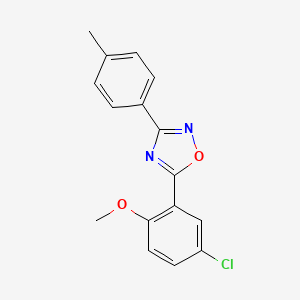![molecular formula C25H26N2O3S B4776028 3,3-diphenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4776028.png)
3,3-diphenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide
Vue d'ensemble
Description
3,3-diphenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide, also known as DPP, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a synthetic chemical that belongs to the family of sulfonamide compounds.
Mécanisme D'action
The mechanism of action of 3,3-diphenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. It has been shown to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes such as calcium signaling and protein folding.
Biochemical and Physiological Effects:
3,3-diphenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the activity of carbonic anhydrase, which can lead to a decrease in pH in the body. 3,3-diphenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide has also been shown to affect the activity of certain receptors in the brain, which can lead to changes in neurotransmitter release and neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,3-diphenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide in lab experiments is its ability to selectively inhibit certain enzymes and receptors in the body. This allows researchers to investigate the role of these targets in various biological processes. However, one of the limitations of using 3,3-diphenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide is its relatively low potency compared to other compounds that target the same enzymes and receptors.
Orientations Futures
There are many potential future directions for research involving 3,3-diphenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide. One area of interest is its potential use as a therapeutic agent for various diseases such as cancer and neurological disorders. Another area of interest is its potential use as a tool for investigating the role of certain receptors in the brain and their involvement in various neurological disorders. Further research is needed to fully understand the mechanisms of action of 3,3-diphenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide and its potential applications in scientific research and medicine.
Applications De Recherche Scientifique
3,3-diphenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide has been extensively used in scientific research as a tool to investigate various biological processes. It has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase, which is involved in the regulation of pH in the body. 3,3-diphenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide has also been used to study the role of certain receptors in the brain, such as the sigma-1 receptor.
Propriétés
IUPAC Name |
3,3-diphenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3S/c28-25(19-24(20-9-3-1-4-10-20)21-11-5-2-6-12-21)26-22-13-15-23(16-14-22)31(29,30)27-17-7-8-18-27/h1-6,9-16,24H,7-8,17-19H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAVOIQOSRCRLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-diphenyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]benzamide](/img/structure/B4775958.png)
![ethyl oxo{[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]amino}acetate](/img/structure/B4775983.png)
![N-[2-(aminocarbonyl)phenyl]-3-(benzoylamino)-4-methylbenzamide](/img/structure/B4775989.png)
![N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4775994.png)
![1-(4-methoxyphenyl)-5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1H-tetrazole](/img/structure/B4776011.png)
![N,N,4-trimethyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B4776019.png)

![4,5-dimethoxy-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B4776027.png)

![butyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B4776040.png)
![methyl 4-{[2-(ethylthio)benzoyl]amino}benzoate](/img/structure/B4776046.png)
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4776055.png)

![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-chloro-2-(4-pyridinyl)quinoline](/img/structure/B4776062.png)